

# physical and chemical properties of 2-iodo-1H-pyrrolo[2,3-b]pyridine

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## Compound of Interest

Compound Name: 2-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B090085

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## An In-depth Technical Guide on 2-iodo-1H-pyrrolo[2,3-b]pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-iodo-1H-pyrrolo[2,3-b]pyridine**, a key heterocyclic intermediate in medicinal chemistry. This document details its structural characteristics, reactivity, and its role as a versatile building block in the synthesis of pharmacologically active molecules. Experimental protocols and relevant biological pathways are also discussed to support its application in drug discovery and development.

## Core Physical and Chemical Properties

**2-iodo-1H-pyrrolo[2,3-b]pyridine**, also known as 2-iodo-7-azaindole, is a halogenated derivative of the 7-azaindole scaffold. While specific experimental data for the 2-iodo isomer is limited in publicly available literature, its fundamental properties can be summarized. For comparative purposes, data for the more extensively studied parent compound, 1H-pyrrolo[2,3-b]pyridine (7-azaindole), is also provided.

Table 1: Physical and Chemical Properties

Property	2-iodo-1H-pyrrolo[2,3-b]pyridine	1H-pyrrolo[2,3-b]pyridine (Parent Compound)
CAS Number	1227270-32-7	271-63-6[1]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> IN <sub>2</sub> [2]	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> [1]
Molecular Weight	244.03 g/mol [2]	118.14 g/mol [1]
Exact Mass	243.94975 u[2]	118.05310 u
Appearance	Solid (predicted)	White to light yellow powder/crystal
Melting Point	Data not available	104-107 °C
Boiling Point	Data not available	Data not available
Solubility	Sparingly soluble in water (predicted)	Data not available
pKa	Data not available	4.59

## Chemical Reactivity and Synthetic Utility

The chemical reactivity of **2-iodo-1H-pyrrolo[2,3-b]pyridine** is primarily dictated by the C-I bond at the 2-position of the pyrrolo[2,3-b]pyridine core. This iodo-substituent makes the compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures.

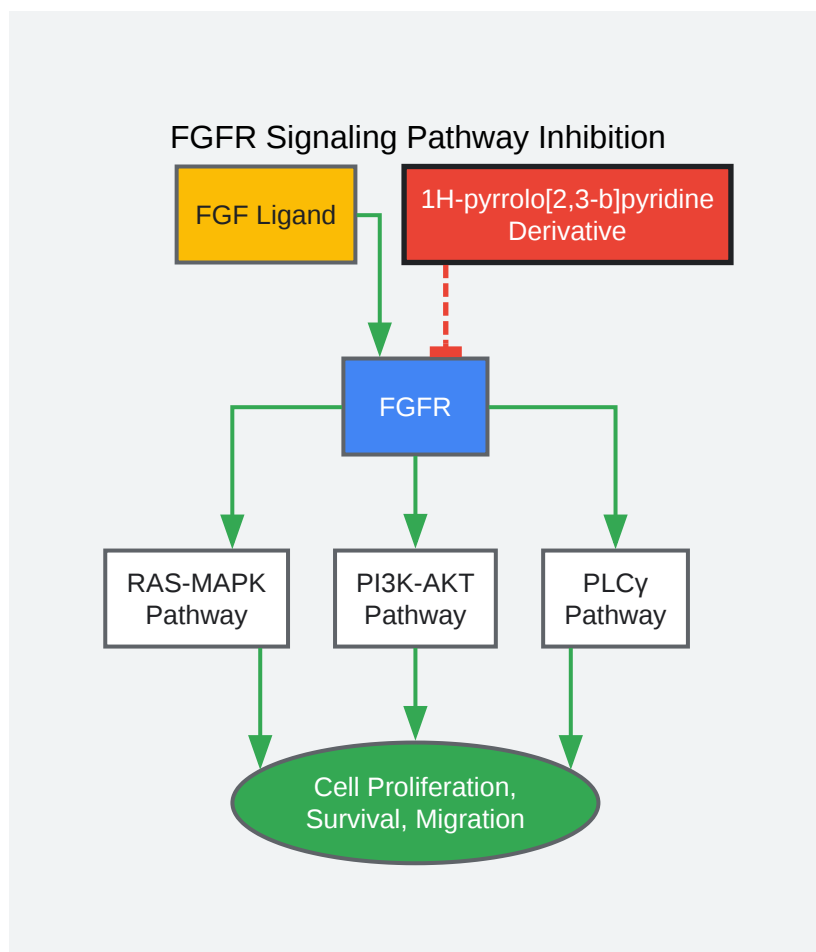
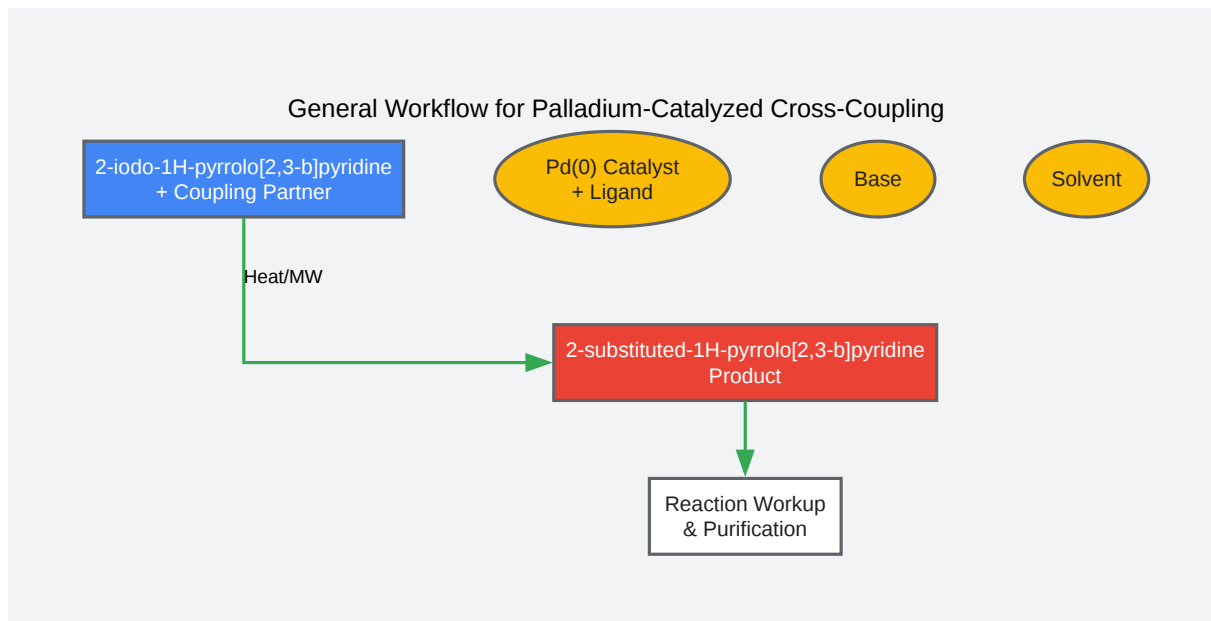
The 7-azaindole nucleus itself is an important pharmacophore, and the ability to functionalize it at the 2-position via the iodo-intermediate is crucial for structure-activity relationship (SAR) studies in drug discovery.

## Palladium-Catalyzed Cross-Coupling Reactions

**2-iodo-1H-pyrrolo[2,3-b]pyridine** is an ideal precursor for forming new carbon-carbon and carbon-nitrogen bonds. The following are key examples of its potential reactivity:

- Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl substituents.
- Sonogashira Coupling: Coupling with terminal alkynes to yield alkynylated 7-azaindoles, which are versatile intermediates for further transformations.[3]
- Heck Reaction: Reaction with alkenes to form substituted alkenes at the 2-position.[4]
- Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with a wide range of primary and secondary amines.[5]

The workflow for these transformations generally follows a standard palladium catalytic cycle.



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